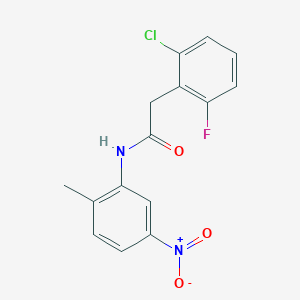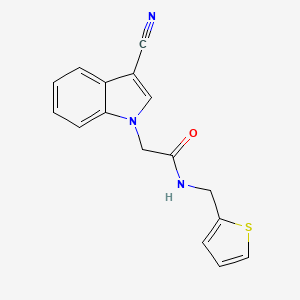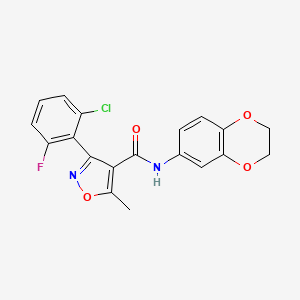![molecular formula C13H22N6O2S B5785232 2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5785232.png)
2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide, also known as IB-MECA, is a selective agonist of the adenosine A3 receptor. It has been widely studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders.
Mecanismo De Acción
2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide selectively activates the adenosine A3 receptor, which is expressed in various tissues, including immune cells, endothelial cells, and neurons. Activation of the adenosine A3 receptor by 2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide leads to a cascade of intracellular signaling events, including activation of protein kinase C, inhibition of adenylate cyclase, and modulation of ion channels. These signaling events ultimately lead to the therapeutic effects of 2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide.
Biochemical and Physiological Effects:
2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has been shown to have various biochemical and physiological effects. In cancer, 2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide inhibits tumor growth and metastasis by inducing apoptosis, inhibiting angiogenesis, and modulating the immune response. In inflammation, 2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide reduces inflammation and improves tissue repair by modulating the immune response, reducing oxidative stress, and promoting angiogenesis. In neurological disorders, 2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has neuroprotective effects by reducing oxidative stress, modulating the immune response, and promoting neurogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has several advantages for lab experiments, including its selectivity for the adenosine A3 receptor, its well-characterized mechanism of action, and its availability as a commercial reagent. However, 2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide also has several limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to explore its potential synergistic effects with other drugs or therapies. Additionally, further research is needed to optimize its pharmacokinetic properties and minimize its potential toxicity. Finally, more studies are needed to elucidate the signaling pathways downstream of the adenosine A3 receptor and their potential therapeutic implications.
In conclusion, 2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide is a promising compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its selective activation of the adenosine A3 receptor and well-characterized mechanism of action make it a valuable tool for scientific research. However, further research is needed to fully understand its therapeutic potential and optimize its pharmacokinetic properties.
Métodos De Síntesis
2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide can be synthesized through a multi-step process. The first step involves the reaction of 4-(4-chlorophenyl)morpholine with isobutylamine to form N-isobutyl-4-(4-chlorophenyl)morpholine. This intermediate is then reacted with 4-amino-6-chloro-1,3,5-triazine to form 2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide.
Aplicaciones Científicas De Investigación
2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. In cancer, 2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has been shown to inhibit tumor growth and metastasis in various types of cancer, including prostate, breast, and lung cancer. In inflammation, 2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has been shown to reduce inflammation and improve tissue repair in models of colitis and arthritis. In neurological disorders, 2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has been shown to have neuroprotective effects and improve cognitive function in models of Alzheimer's disease and traumatic brain injury.
Propiedades
IUPAC Name |
2-[[4-(2-methylpropylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O2S/c1-9(2)7-15-11-16-12(19-3-5-21-6-4-19)18-13(17-11)22-8-10(14)20/h9H,3-8H2,1-2H3,(H2,14,20)(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLDTLPALUKREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC(=N1)SCC(=O)N)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[(2-Methylpropyl)amino]-6-(morpholin-4-YL)-1,3,5-triazin-2-YL}sulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B5785159.png)


![N-[2-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5785193.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5785209.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B5785225.png)
![4-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5785239.png)


![4-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5785271.png)
